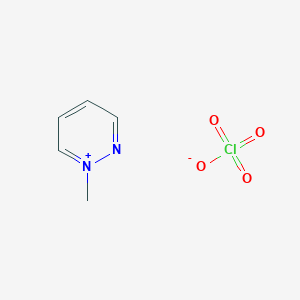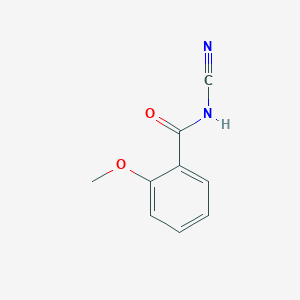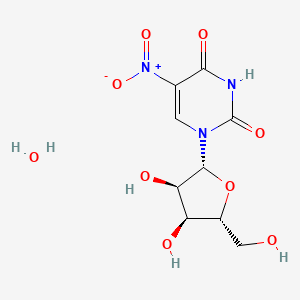
5-Nitrouridine monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitrouridine monohydrate is a modified nucleoside derivative of uridine, where a nitro group is attached to the 5th position of the uracil ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitrouridine monohydrate typically involves the nitration of uridine. This process can be carried out using a mixture of nitric acid and sulfuric acid under controlled conditions to ensure the selective nitration at the 5th position of the uracil ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, purification steps, and ensuring the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Nitrouridine monohydrate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reductants.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used under basic conditions.
Major Products:
Reduction: The major product is 5-amino-uridine.
Substitution: The products vary depending on the nucleophile used but can include various substituted uridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Nitrouridine monohydrate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a probe to study nucleic acid interactions and modifications.
Industry: Used in the development of novel materials and biochemical assays.
Wirkmechanismus
The mechanism of action of 5-nitrouridine monohydrate involves its incorporation into nucleic acids, where it can affect the structure and function of RNA and DNA. The nitro group can participate in various interactions, potentially leading to the inhibition of nucleic acid synthesis and function. This makes it a valuable tool in studying nucleic acid dynamics and developing therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
- 5-Carbamoylmethyluridine
- 5-Carboxymethyluridine
Comparison: 5-Nitrouridine monohydrate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to other modified uridines like 5-carbamoylmethyluridine and 5-carboxymethyluridine. These differences make this compound particularly useful in specific research applications where nitro group reactivity is advantageous .
Eigenschaften
CAS-Nummer |
63074-36-2 |
|---|---|
Molekularformel |
C9H13N3O9 |
Molekulargewicht |
307.21 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidine-2,4-dione;hydrate |
InChI |
InChI=1S/C9H11N3O8.H2O/c13-2-4-5(14)6(15)8(20-4)11-1-3(12(18)19)7(16)10-9(11)17;/h1,4-6,8,13-15H,2H2,(H,10,16,17);1H2/t4-,5-,6-,8-;/m1./s1 |
InChI-Schlüssel |
VVGNHCADNYTFOW-HCXTZZCQSA-N |
Isomerische SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[N+](=O)[O-].O |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)[N+](=O)[O-].O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


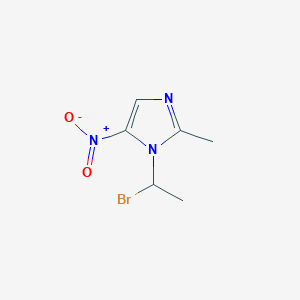
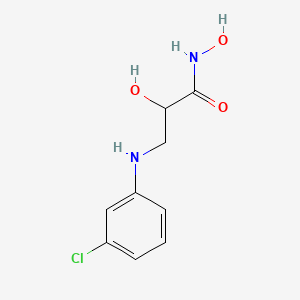
![4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14500192.png)
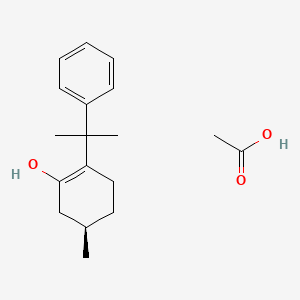
![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)
![3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine](/img/structure/B14500209.png)
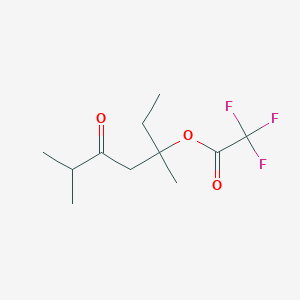
![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)
